1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone
CAS No.: 430447-82-8
Cat. No.: VC0006412
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 430447-82-8 |
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Molecular Formula | C14H14N2O3S |
Molecular Weight | 290.34 g/mol |
IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Standard InChI | InChI=1S/C14H14N2O3S/c1-8-5-9(2)16-14(15-8)20-7-13(19)10-3-4-11(17)12(18)6-10/h3-6,17-18H,7H2,1-2H3 |
Standard InChI Key | JQXFBAGVXOGSNK-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O)C |
Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O)C |
1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone is an organic compound with a molecular formula of C14H14N2O3S and a molecular weight of 290.34 g/mol . It is classified as an aromatic ketone, featuring a dihydroxyphenyl group linked to a pyrimidine moiety via a thioether bond . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synonyms and Identifiers
This compound is known by several synonyms and identifiers:
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CAS Number: 430447-82-8
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PubChem CID: 715454
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ChEBI ID: CHEBI:92662
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ChEMBL ID: CHEMBL592869
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DSSTox Substance ID: DTXSID60351964
Biological Activity
While specific biological activities of 1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone are not extensively documented, compounds with similar structures often exhibit potential in pharmaceutical applications, such as enzyme inhibition. For instance, related compounds have been studied for their inhibition of certain enzymes, like PLAP (Placental Alkaline Phosphatase), though specific data for this compound is not detailed in the available literature .
Research Findings and Applications
Research on this compound is limited, but its structural features suggest potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. The presence of hydroxyl groups and a thioether linkage provides opportunities for further chemical modification and optimization.
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